Cas no 2409969-94-2 (2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontan-32-oic acid)

2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontan-32-oic acid Chemical and Physical Properties
Names and Identifiers
-
- mPEG9-CH2CH2COOH
- mPEG9-propionic acid
- BIPG1549
- m-PEG10-acid
- 2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontan-32-oic acid
- AKOS040743420
- DA-55653
- HY-140500
- BP-22092
- 2409969-94-2
- 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
- CS-0114746
-
- Inchi: 1S/C22H44O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-22(23)24/h2-21H2,1H3,(H,23,24)
- InChI Key: DWDMPMQTMMOYQC-UHFFFAOYSA-N
- SMILES: O(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCOC
Computed Properties
- Exact Mass: 500.28327683g/mol
- Monoisotopic Mass: 500.28327683g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 34
- Rotatable Bond Count: 30
- Complexity: 400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 130
- XLogP3: -1.8
2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontan-32-oic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1185386-1mg |
m-PEG10-acid |
2409969-94-2 | 98% | 1mg |
¥2332.00 | 2023-04-14 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BHM-8-500mg |
m-PEG10-COOH |
2409969-94-2 | >98.00% | 500mg |
¥1450.0 | 2023-09-19 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BHM-8-1g |
m-PEG10-COOH |
2409969-94-2 | >98.00% | 1g |
¥2200.0 | 2023-09-19 | |
1PlusChem | 1P01K66M-500mg |
m-PEG10-acid |
2409969-94-2 | 98% | 500mg |
$354.00 | 2024-05-22 | |
ChemScence | CS-0114746-500mg |
m-PEG10-acid |
2409969-94-2 | 500mg |
$2089.0 | 2022-04-27 | ||
A2B Chem LLC | BA19950-500mg |
m-PEG10-acid |
2409969-94-2 | 98% | 500mg |
$334.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1185386-5mg |
m-PEG10-acid |
2409969-94-2 | 98% | 5mg |
¥6710.00 | 2023-04-14 | |
Chemenu | CM339043-500mg |
m-PEG10-acid |
2409969-94-2 | 95%+ | 500mg |
$2056 | 2024-07-28 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BHM-8-250mg |
m-PEG10-COOH |
2409969-94-2 | >98.00% | 250mg |
¥950.0 | 2023-09-19 |
2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontan-32-oic acid Related Literature
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
Additional information on 2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontan-32-oic acid
Introduction to 2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontan-32-oic acid (CAS No. 2409969-94-2)
2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontan-32-oic acid, identified by its Chemical Abstracts Service (CAS) number 2409969-94-2, is a specialized compound that has garnered significant attention in the field of biochemical and pharmaceutical research. This linear dodecahydroxy fatty acid derivative belongs to the class of polyhydroxy fatty acids, which are known for their diverse biological activities and potential applications in drug development and therapeutic interventions.
The molecular structure of 2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontan-32-oic acid features a long-chain backbone with multiple hydroxyl groups strategically positioned along its carbon skeleton. This unique structural arrangement contributes to its remarkable solubility in polar solvents and its ability to interact with various biological targets. The presence of ten hydroxyl groups (a decaoxa backbone) makes it a highly versatile molecule that can participate in multiple biochemical pathways and reactions.
In recent years, there has been growing interest in polyhydroxy fatty acids due to their potential role in modulating lipid metabolism and cellular signaling pathways. Studies have demonstrated that compounds with similar structural motifs can influence the activity of enzymes such as acyl-CoA synthetases and lipases, which are critical for energy homeostasis and cholesterol biosynthesis. The long-chain nature of 2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontan-32-oic acid also suggests its potential as a precursor or intermediate in the synthesis of more complex bioactive molecules.
One of the most compelling aspects of 2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontan-32-oic acid is its reported efficacy in preclinical models as a modulator of inflammatory responses. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by interacting with nuclear factor kappa B (NF-κB) signaling pathways. These findings position it as a promising candidate for developing anti-inflammatory therapies targeting chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontan-32-oic acid has also been extensively studied. Its moderate molecular weight and hydrophilic nature allow for reasonable oral bioavailability while ensuring adequate tissue penetration. This balance makes it an attractive candidate for systemic administration in therapeutic settings. Additionally,its stability under various pH conditions enhances its suitability for formulation into oral or injectable drug products.
In the realm of drug discovery,2,5,8,
The synthesis of 2,
The future directions for research on 2,*
In conclusion,2,*
2409969-94-2 (2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontan-32-oic acid) Related Products
- 921484-94-8(N-(2,3-dimethylphenyl)-2-(2-{(3-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide)
- 623550-69-6(2-Cyano-2-(3-ethyl-4-oxo-5-((phenylamino)methylene)thiazolidin-2-ylidene)acetic acid)
- 1184834-25-0(1-(1-Cyclopropylethyl)-1,4-diazepane)
- 2228194-62-3(methyl 3-(1-amino-3,3-difluorocyclobutyl)benzoate)
- 1229626-73-6(3-Cyano-2,5-difluoro-6-hydrazinopyridine)
- 500267-15-2(9-(2-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-1,2,4triazolo3,2-bquinazolin-8-one)
- 2004170-25-4(1-(3-ethoxy-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride)
- 2680801-09-4(benzyl N-{4-(benzyloxy)phenyl(cyano)methyl}carbamate)
- 1823920-09-7(Methyl 5-iodo-6-methoxypicolinate)
- 1822673-52-8(1-[(1H-indol-5-yl)methyl]-3-methylurea)




